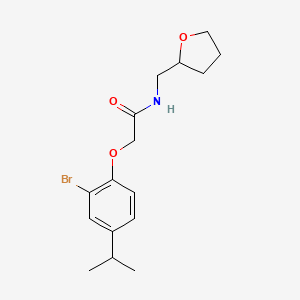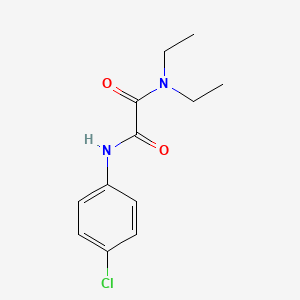![molecular formula C18H14F3NO3 B4072857 9-[4-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4072857.png)
9-[4-(trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
描述
9-[4-(Trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a synthetic organic compound characterized by a trifluoromethyl group attached to a phenyl ring, which is connected to a tetrahydro-dioxino-quinolinone core. This structure implies unique chemical properties, making it significant for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step reaction. Starting with commercially available precursors, such as 4-(trifluoromethyl)benzaldehyde and quinoline derivatives, various chemical reactions including condensation, cyclization, and oxidation are employed. Solvents like dichloromethane, reagents such as potassium carbonate, and catalysts like palladium on carbon are commonly used under controlled temperatures (often between 50-100°C) and inert atmospheres.
Industrial Production Methods
Industrial production might involve scale-up of the laboratory methods with attention to yield optimization and cost-efficiency. Techniques such as continuous flow reactors and use of microwave irradiation can enhance the efficiency of the synthesis process. Stringent purification steps, including crystallization and chromatography, are employed to ensure the compound's purity.
化学反应分析
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation, particularly at the quinoline and tetrahydro-dioxino rings.
Reduction: Possible reduction reactions can involve the trifluoromethyl group.
Substitution: The phenyl ring with its trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Agents like lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Conditions vary based on the type of substitution but often involve halogenating agents like N-bromosuccinimide (NBS) or bases like sodium hydride.
Major Products Formed
These reactions yield a range of products, such as oxidized quinoline derivatives, reduced trifluoromethyl phenyl derivatives, and various substituted phenyl derivatives.
科学研究应用
Chemistry
The compound’s unique structure allows it to act as a precursor or intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology
In biological research, it is often used as a probe to study enzyme interactions and binding affinity studies due to its distinctive chemical properties.
Medicine
Preliminary studies have shown potential in medicinal chemistry as a lead compound for developing drugs targeting specific receptors or enzymes.
Industry
Industrial applications include its use in the development of specialty chemicals, where its trifluoromethyl group enhances stability and bioavailability.
作用机制
The compound typically exerts its effects through interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity by increasing the compound’s lipophilicity and electronic properties, facilitating its interaction with hydrophobic pockets within proteins.
相似化合物的比较
Similar Compounds
2,3,8,9-Tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
9-Phenyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
4-(Trifluoromethyl)phenyl-2,3-dihydroquinolin-6(1H)-one
Uniqueness
Compared to similar compounds, 9-[4-(Trifluoromethyl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one stands out due to the presence of the trifluoromethyl group, which significantly impacts its chemical behavior and increases its efficacy in applications involving molecular interactions.
There you have it. Anything you want to dive deeper into?
属性
IUPAC Name |
9-[4-(trifluoromethyl)phenyl]-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)11-3-1-10(2-4-11)12-8-17(23)22-14-9-16-15(7-13(12)14)24-5-6-25-16/h1-4,7,9,12H,5-6,8H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGABSAZUUUXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-bromophenyl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B4072774.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-methoxy-phenyl)-4-methyl-3-nitro-benzenesulfonamide](/img/structure/B4072781.png)
![N-allyl-2-({N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4072783.png)

![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B4072816.png)
![2-[2-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]-N-phenylacetamide](/img/structure/B4072823.png)
![N-1-adamantyl-4-[4-(4-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4072836.png)
![5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B4072842.png)
![3-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-5-methylquinazolin-4(3H)-one](/img/structure/B4072846.png)
![methyl 1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4072854.png)
![N-(3-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4072862.png)

![ethyl 1-[(5-bromo-2-thienyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4072881.png)
![N-BENZYL-5-OXO-1-(4-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)PYRROLIDINE-3-CARBOXAMIDE](/img/structure/B4072887.png)
